![molecular formula C25H21FN2O5 B11404098 1'-ethyl-7-fluoro-2-(tetrahydrofuran-2-ylmethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11404098.png)
1'-ethyl-7-fluoro-2-(tetrahydrofuran-2-ylmethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione
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Overview
Description
1’-ETHYL-7-FLUORO-2-[(OXOLAN-2-YL)METHYL]-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry . This particular compound features a spiro structure, which is a unique arrangement where two rings are connected through a single atom, enhancing its chemical stability and biological activity.
Preparation Methods
The synthesis of 1’-ETHYL-7-FLUORO-2-[(OXOLAN-2-YL)METHYL]-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE involves multiple steps, starting with the preparation of the indole core. The synthetic route typically includes:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.
Spirocyclization: The spiro structure is introduced by reacting the indole core with appropriate reagents under controlled conditions, often involving Lewis acids or bases.
Functional Group Modifications:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
1’-ETHYL-7-FLUORO-2-[(OXOLAN-2-YL)METHYL]-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified biological activities .
Scientific Research Applications
1’-ETHYL-7-FLUORO-2-[(OXOLAN-2-YL)METHYL]-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1’-ETHYL-7-FLUORO-2-[(OXOLAN-2-YL)METHYL]-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 1’-ETHYL-7-FLUORO-2-[(OXOLAN-2-YL)METHYL]-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE include other indole derivatives with spiro structures, such as spirooxindoles and spiroindolines . These compounds share similar chemical properties and biological activities but differ in their specific functional groups and structural arrangements . The uniqueness of 1’-ETHYL-7-FLUORO-2-[(OXOLAN-2-YL)METHYL]-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity .
Properties
Molecular Formula |
C25H21FN2O5 |
---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
1'-ethyl-7-fluoro-2-(oxolan-2-ylmethyl)spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione |
InChI |
InChI=1S/C25H21FN2O5/c1-2-27-18-8-4-3-7-17(18)25(24(27)31)20-21(29)16-12-14(26)9-10-19(16)33-22(20)23(30)28(25)13-15-6-5-11-32-15/h3-4,7-10,12,15H,2,5-6,11,13H2,1H3 |
InChI Key |
LYJVEOZTXXIILY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C3(C1=O)C4=C(C(=O)N3CC5CCCO5)OC6=C(C4=O)C=C(C=C6)F |
Origin of Product |
United States |
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